molecular formula C16H18N2O2 B7528719 2-(azepane-1-carbonyl)-1H-quinolin-4-one

2-(azepane-1-carbonyl)-1H-quinolin-4-one

Cat. No. B7528719
M. Wt: 270.33 g/mol
InChI Key: OUNRCLIDURCOEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(azepane-1-carbonyl)-1H-quinolin-4-one, also known as ACQ, is a heterocyclic organic compound with potential applications in the field of medicinal chemistry. It belongs to the family of quinolinone derivatives and has a molecular formula of C16H18N2O2. ACQ has been studied extensively due to its unique chemical structure and potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-(azepane-1-carbonyl)-1H-quinolin-4-one is not fully understood, but it is believed to interact with various cellular pathways involved in cancer cell proliferation and inflammation. 2-(azepane-1-carbonyl)-1H-quinolin-4-one has been shown to inhibit the activity of certain enzymes involved in these pathways, leading to a decrease in cell growth and inflammation.
Biochemical and physiological effects:
2-(azepane-1-carbonyl)-1H-quinolin-4-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to a decrease in cell growth. 2-(azepane-1-carbonyl)-1H-quinolin-4-one has also been shown to have anti-inflammatory properties, reducing inflammation in the body. Additionally, it has been shown to have a neuroprotective effect, potentially protecting against neurodegenerative diseases such as Alzheimer's.

Advantages and Limitations for Lab Experiments

One advantage of 2-(azepane-1-carbonyl)-1H-quinolin-4-one is its potential as a therapeutic agent in the treatment of cancer and neurodegenerative diseases. Additionally, it has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. However, there are limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-(azepane-1-carbonyl)-1H-quinolin-4-one. One potential direction is the development of 2-(azepane-1-carbonyl)-1H-quinolin-4-one derivatives with improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of 2-(azepane-1-carbonyl)-1H-quinolin-4-one and its potential use in the treatment of cancer and neurodegenerative diseases. Finally, more research is needed to determine the potential toxicity of 2-(azepane-1-carbonyl)-1H-quinolin-4-one and its derivatives.

Synthesis Methods

The synthesis of 2-(azepane-1-carbonyl)-1H-quinolin-4-one involves the reaction of 2-amino-1-cyclohexenecarbonitrile with an aldehyde followed by a cyclization reaction. The final product is obtained through a series of purification steps. This method has been optimized to produce high yields of pure 2-(azepane-1-carbonyl)-1H-quinolin-4-one.

Scientific Research Applications

2-(azepane-1-carbonyl)-1H-quinolin-4-one has shown promising results in several scientific research studies. It has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. 2-(azepane-1-carbonyl)-1H-quinolin-4-one has also been studied for its anti-inflammatory properties and its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

2-(azepane-1-carbonyl)-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-15-11-14(17-13-8-4-3-7-12(13)15)16(20)18-9-5-1-2-6-10-18/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNRCLIDURCOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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